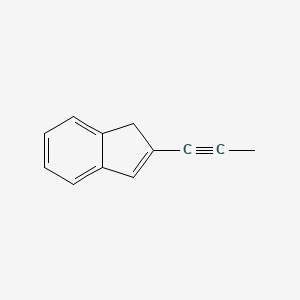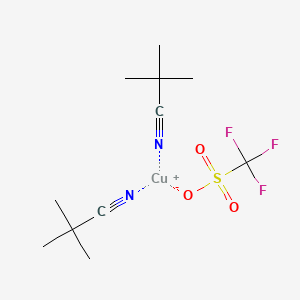
(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid
Vue d'ensemble
Description
®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative with a molecular formula of C11H16BNO3 and a molecular weight of 221.06 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidinylmethyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Mécanisme D'action
Target of Action
Boronic acids, such as ®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid, are known to interact with a variety of biological targets. They are capable of forming reversible covalent complexes with molecules that have vicinal (1,2) or occasionally (1,3) substituted Lewis base donors, such as alcohols, amines, and carboxylates . This allows boronic acids to bind to a wide range of biological targets, including saccharides, amino acids, and hydroxamic acids .
Mode of Action
The mode of action of boronic acids involves the formation of boronate esters with diols, which is a key feature of their reactivity . This interaction is reversible, allowing boronic acids to adapt to changes in the local environment . In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where organic groups are transferred from boron to a transition metal .
Biochemical Pathways
Boronic acids are involved in various biochemical pathways due to their ability to form boronate esters with diols . They can interfere in signaling pathways, inhibit enzymes, and even serve as tools for cell delivery systems . In the context of synthetic chemistry, boronic acids are used in several transformations, including Suzuki-Miyaura coupling, Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .
Pharmacokinetics
For instance, bortezomib, a boronic acid-based drug, is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase .
Result of Action
The result of the action of boronic acids depends on their specific targets and the nature of their interaction. For instance, in the context of Suzuki-Miyaura coupling, boronic acids enable the formation of carbon-carbon bonds . In biological contexts, boronic acids can inhibit enzymes, interfere with signaling pathways, and facilitate the delivery of molecules into cells .
Action Environment
The action of boronic acids can be influenced by various environmental factors. For instance, the oxidative stability of boronic acids can be enhanced by diminishing electron density on boron . Furthermore, the reactivity of boronic acids can be catalyzed by ethers . The action of boronic acids can also be influenced by the presence of diols, with which they form boronate esters .
Méthodes De Préparation
The synthesis of ®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromomethylphenylboronic acid and ®-3-hydroxypyrrolidine.
Reaction Conditions: The key step involves the nucleophilic substitution of the bromine atom in 4-bromomethylphenylboronic acid with the hydroxypyrrolidinyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Analyse Des Réactions Chimiques
®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride derivative.
Substitution: The hydroxypyrrolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Applications De Recherche Scientifique
®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the development of sensors and probes for detecting carbohydrates and other biomolecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the inhibition of proteases and kinases.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Comparaison Avec Des Composés Similaires
®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the hydroxypyrrolidinyl group, making it less specific in certain applications.
®-3-Hydroxyphenylboronic Acid: Contains a hydroxyl group on the phenyl ring, but lacks the pyrrolidinyl substitution.
®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic Acid Pinacol Ester: A protected form of the boronic acid, which can be deprotected under specific conditions to yield the free boronic acid.
The unique combination of the boronic acid group and the hydroxypyrrolidinylmethyl group in ®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid provides it with distinct properties and applications compared to other similar compounds.
Propriétés
IUPAC Name |
[4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14-16H,5-8H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQKVXEEXVUHV-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(C2)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)CN2CC[C@H](C2)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304631-67-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304631-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)






![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)




![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene](/img/structure/B6296084.png)
